H-Tyr-D-Arg-Phe-Sar-OH is a synthetic peptide that consists of a sequence of amino acids, specifically tyrosine, D-arginine, phenylalanine, and sarcosine. This compound is classified as a peptide and is notable for its potential biological activities, including interactions with various receptors in the body.
This compound can be synthesized in laboratories and does not occur naturally in significant quantities. It falls under the category of bioactive peptides, which are short chains of amino acids that can exert physiological effects. Peptides like H-Tyr-D-Arg-Phe-Sar-OH are often studied for their roles in signaling pathways and therapeutic applications.
The synthesis of H-Tyr-D-Arg-Phe-Sar-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. In SPPS, the peptide chain is built stepwise on a solid support, allowing for efficient purification and characterization of the final product.
The molecular formula for H-Tyr-D-Arg-Phe-Sar-OH is . The structure can be depicted as follows:
The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.
H-Tyr-D-Arg-Phe-Sar-OH may undergo various chemical reactions depending on environmental conditions such as pH and temperature. Key reactions include:
The stability of H-Tyr-D-Arg-Phe-Sar-OH can be influenced by factors such as solvent polarity and temperature, which affect its reactivity and potential degradation pathways.
The mechanism of action for H-Tyr-D-Arg-Phe-Sar-OH primarily involves its interaction with specific receptors in biological systems. It is believed to modulate signaling pathways related to pain perception and inflammation.
Studies have shown that peptides with similar structures can act as agonists or antagonists at opioid receptors, suggesting that H-Tyr-D-Arg-Phe-Sar-OH may exhibit similar properties, potentially functioning in pain relief or modulation.
H-Tyr-D-Arg-Phe-Sar-OH has potential applications in various fields:
H-Tyr-D-Arg-Phe-Sar-OH (also known as TAPS or Tyr-D-Arg-Phe-Sarcosine-OH) is a synthetic tetrapeptide representing a strategically modified derivative of naturally occurring opioid peptides. This compound exemplifies the rational design approach in opioid pharmacology, where key amino acid substitutions optimize receptor interaction, metabolic stability, and blood-brain barrier (BBB) penetration. Its core structure—Tyr-D-Arg-Phe—serves as a conserved pharmacophore in multiple μ-opioid receptor (MOR) selective ligands, while the C-terminal sarcosine (Sar, N-methylglycine) introduces unique conformational and physicochemical properties.
The development of H-Tyr-D-Arg-Phe-Sar-OH is rooted in the exploration of dermorphin, a heptapeptide (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) isolated from frog skin (Phyllomedusa species) in the 1980s [2] [4]. Dermorphin exhibited exceptional MOR selectivity and potency (>1000x morphine) but faced limitations in metabolic stability and BBB penetration. Research subsequently focused on identifying the minimal active sequence. Key findings driving tetrapeptide design included:
Table 1: Key Dermorphin-Derived Tetrapeptides in Development
Compound Name | Amino Acid Sequence | Key Structural Modifications |
---|---|---|
DALDA | H-Tyr-D-Arg-Phe-Lys-NH₂ | D-Arg², Lys⁴, C-terminal amidation |
TAPA | H-Tyr-D-Arg-Phe-β-Ala-OH | D-Arg², β-Ala⁴ (β-amino acid) |
TAPA-NH₂ | H-Tyr-D-Arg-Phe-β-Ala-NH₂ | D-Arg², β-Ala⁴, C-terminal amidation |
H-Tyr-D-Arg-Phe-Sar-OH (TAPS) | H-Tyr-D-Arg-Phe-Sar-OH | D-Arg², Sar⁴ (N-methylglycine), C-terminal acid |
Amidino-TAPA | H₂N-C(=NH)-Tyr-D-Arg-Phe-β-Ala-OH | D-Arg², β-Ala⁴, Nα-amidination of Tyr¹ |
H-Tyr-D-Arg-Phe-Sar-OH incorporates several non-natural or modified amino acids, exemplifying critical strategies in opioid peptide engineering:
Table 2: Impact of Non-Natural Amino Acids in H-Tyr-D-Arg-Phe-Sar-OH
Amino Acid Position | Residue | Role in Peptide Design | Consequence |
---|---|---|---|
1 (Tyr¹) | L-Tyr | Essential pharmacophore; Phenolic OH binds MOR | Mandatory for receptor activation and intrinsic activity (agonism). |
2 (D-Arg²) | D-Arg | Configurational inversion & cationic side chain | Enhanced enzymatic stability (resists aminopeptidases); Improved BBB permeation; Optimizes backbone conformation for MOR. |
3 (Phe³) | L-Phe | Hydrophobic/aromatic address element | Key interaction with MOR binding pocket; Modifications alter selectivity/potency. |
4 (Sar⁴) | Sar | N-methylated C-terminal residue | Conformational constraint; Increased lipophilicity & metabolic stability; Altered C-terminal interaction. |
H-Tyr-D-Arg-Phe-Sar-OH belongs to a well-defined structural class of synthetic linear tetrapeptides acting as potent MOR agonists:
Graphical Abstract Concept: A conceptual illustration would depict the tetrapeptide structure highlighting Tyr¹ (red, H-bond donor/acceptor), D-Arg² (blue, cationic side chain), Phe³ (yellow, aromatic ring), and Sar⁴ (green, N-methyl group). Arrows would indicate key interactions with a schematic MOR binding pocket: H-bond from Tyr¹-OH to a His residue in TM6, electrostatic/charge-charge interaction involving D-Arg² guanidinium and an Asp/Glu in TM2/3, and hydrophobic burial of Phe³ in a pocket formed by TM3/5/6 residues. The Sar N-methyl group would be shown limiting conformational freedom.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: